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Compound of Interest

Compound Name: ETH-LAD

Cat. No.: B588469

Disclaimer: This document summarizes publicly available early preclinical research data on 6-
ethyl-6-nor-lysergic acid diethylamide (ETH-LAD). It is intended for researchers, scientists, and
drug development professionals. The experimental protocols described are representative of
standard methodologies in the field and may not reflect the exact procedures used in the cited
studies, for which full details are not publicly available.

Introduction

ETH-LAD (6-ethyl-6-nor-lysergic acid diethylamide) is a potent psychedelic compound of the
lysergamide class, structurally related to LSD. First synthesized in 1976, its initial preclinical
pharmacology was explored in the mid-1980s, primarily by Hoffman and Nichols.[1] Like LSD,
its primary mechanism of action is believed to be agonism at serotonin receptors, particularly
the 5-HT2A subtype.[1] Preclinical animal studies indicate that ETH-LAD is more potent than
LSD in eliciting psychedelic-like behavioral effects.[1][2] This guide provides a consolidated
overview of the available early preclinical data, focusing on its pharmacodynamics and in-vivo
effects.

Pharmacodynamics: Receptor Binding Profile

In vitro radioligand binding assays have been used to determine the affinity of ETH-LAD for
various neurotransmitter receptors. The available data indicates a high affinity for the serotonin
5-HT2A receptor, as well as significant affinity for dopamine D1 and D2 receptors.[3][4] High
affinity for 5-HT1A and 5-HT2C receptors has also been reported, though quantitative data is
less consistently cited.[1]
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Table 1: Receptor Binding Affinities (Ki) of ETH-LAD

Radioligand Used

Receptor Target (Example) Ki (nM) Reference
Serotonin 5-HT2A [BH]ketanserin 5.1 [3114]
Dopamine D1 [BH]SCH-23390 221 [3][4]
Dopamine D2 [3H]spiperone 4.4 [3114]

Note: Functional activity data (e.g., EC50, Emax) for ETH-LAD at these receptors is not
consistently available in the public domain literature.

In-Vivo Pharmacology

Early preclinical evaluation of ETH-LAD was prominently conducted using rodent drug
discrimination paradigms, a standard behavioral assay to assess subjective drug effects.

Drug Discrimination Studies

In studies by Hoffman and Nichols (1985), rats were trained to discriminate d-LSD from saline.
ETH-LAD was then tested for its ability to substitute for the LSD cue. The results indicated that
ETH-LAD fully substituted for LSD and was significantly more potent.[2]

Table 2: In-Vivo Potency of ETH-LAD in Drug Discrimination Assay

Relative
. L. ETH-LAD
Animal Training LSD ED50 Potency
ED50 Reference
Model Drug (nmollkg) (LSD/ETH-
(nmollkg)
LAD)
d-LSD (185.5
Rat ~62 - 116 185.5 ~1.6 - 3.0x [2]
nmol/kg)

Note: The ED50 range for ETH-LAD is estimated based on the reported relative potency of
"approximately 2-3 times more potent than LSD".[2]
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Other Reported In-Vivo Effects

o Head-Twitch Response (HTR): While specific ED50 values for ETH-LAD are not available,
as a potent 5-HT2A agonist, it is presumed to induce the head-twitch response in rodents, a
behavioral proxy for hallucinogenic potential.[5]

o Hyperthermia: ETH-LAD was found to mimic the hyperthermic effect of LSD in rabbits and
rats.[3]

o Oxytocic Activity: It demonstrated greater oxytocic activity than LSD in the isolated rat uterus
model.[3]

Signaling and Metabolism
Putative Signaling Pathway

The primary psychedelic effects of lysergamides are mediated by agonist activity at the 5-HT2A
receptor, which is a Gg/11-coupled G-protein coupled receptor (GPCR). Activation of this
pathway is believed to be essential for inducing psychedelic-like effects.[3][6][7] The canonical
signaling cascade involves the activation of Phospholipase C (PLC), leading to the production
of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently increase
intracellular calcium and activate Protein Kinase C (PKC). The role of [3-arrestin recruitment in
the overall pharmacology of psychedelics is an area of active research.[3][6]
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Putative 5-HT2A receptor Gq signaling cascade activated by ETH-LAD.
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Metabolism

Specific pharmacokinetic and metabolism studies for ETH-LAD are not available in the public
literature. However, research on the related compound 1-propionyl-ETH-LAD (1P-ETH-LAD)
has shown that it is hydrolyzed to ETH-LAD when incubated in human serum, suggesting it
functions as a prodrug.[4][8] This indicates that ETH-LAD is metabolically stable enough to be
the active compound. Studies on LSD metabolism often show hydroxylation and N-dealkylation
as key pathways, which could be hypothesized as potential routes for ETH-LAD metabolism.

Experimental Protocols (Representative)

The following sections describe generalized protocols for the types of experiments cited in the
preclinical evaluation of ETH-LAD.

Radioligand Competition Binding Assay

This assay measures the affinity of a test compound (ETH-LAD) for a specific receptor by
measuring its ability to compete with a radiolabeled ligand.
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1. Membrane Preparation
(e.g., from rat cortex homogenate)

:

2. Incubation
- Receptor Membranes
- Radioligand ([*H]ketanserin)

- Test Compound (ETH-LAD, various conc.)

l

3. Separation
Rapid vacuum filtration to separate
bound and free radioligand

:

4. Quantification
Scintillation counting to measure
radioactivity on filters

:

5. Data Analysis
- Plot % inhibition vs. [ETH-LAD]
- Calculate IC50
- Convert to Ki using Cheng-Prusoff

Click to download full resolution via product page

Generalized workflow for a radioligand competition binding assay.

Protocol Outline:

Membrane Preparation: A tissue source rich in the target receptor (e.g., rat frontal cortex for

5-HT2A) is homogenized in a buffer and centrifuged to isolate cell membranes containing the

receptors. Protein concentration is determined.

Incubation: In assay tubes or plates, the membrane preparation is incubated with a fixed

concentration of a specific radioligand (e.g., [*H]ketanserin) and varying concentrations of
the unlabeled test compound (ETH-LAD).
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o Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters.
This separates the receptor-bound radioligand (retained on the filter) from the unbound
radioligand. Filters are washed with ice-cold buffer.

e Quantification: The filters are placed in scintillation vials with scintillation fluid, and the
amount of radioactivity is measured using a scintillation counter.

o Data Analysis: The data are used to generate a competition curve, from which the 1C50
(concentration of ETH-LAD that inhibits 50% of radioligand binding) is determined. The IC50
is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation.

Drug Discrimination Assay

This behavioral assay assesses the interoceptive (subjective) effects of a drug in animals.

Training (Drug) Training (Saline)
- Inject LSD (e.g., 185.5 nmol/kg) - Inject Saline
- Reinforce 'Drug' lever press - Reinforce 'Saline' lever press

N

Training Criterion
Alternate sessions until animal reliably
presses correct lever (>80%)

:

Substitution Test
- Inject test compound (ETH-LAD)
- No reinforcement
- Record presses on both levers

'

Data Analysis
- Calculate % of presses on 'Drug’ lever
- Generate dose-response curve
- Determine ED50

Click to download full resolution via product page

Workflow for a two-lever drug discrimination study in rats.
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Protocol Outline:

Apparatus: A standard two-lever operant conditioning chamber.

Training Phase: Animals (typically rats) are trained to press one lever to receive a reward
(e.g., afood pellet) after being injected with a specific dose of the training drug (e.g., LSD).
On alternate days, they are injected with saline and trained to press the opposite lever for
the same reward.

Criterion: Training continues until the animals reliably press the correct lever corresponding
to the injection they received before the session begins (e.g., >80% of responses on the
correct lever before the first reinforcement).

Testing Phase: Once trained, animals are injected with various doses of the test compound
(ETH-LAD) before being placed in the chamber. During test sessions, no reinforcement is
given. The number of presses on both the 'drug’ lever and the 'saline’ lever is recorded.

Data Analysis: Full substitution is considered to have occurred if the animal predominantly
presses the 'drug’ lever. A dose-response curve is generated by plotting the percentage of
drug-lever responding against the dose of ETH-LAD, allowing for the calculation of the ED50
value (the dose that produces 50% drug-lever responding).

In Vitro Metabolism Assay (Liver Microsomes)

This assay is used to assess the metabolic stability of a compound and identify potential

metabolites.
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1. Preparation
- Thaw liver microsomes (human or rat)
- Prepare buffer and NADPH cofactor

'

2. Incubation
- Combine microsomes, ETH-LAD, and buffer
- Pre-warm to 37°C
- Initiate reaction by adding NADPH

'

3. Time-Course Sampling
- Remove aliquots at various time points
(e.g., 0, 5, 15, 30, 60 min)

'

4. Reaction Quenching
- Add cold acetonitrile or methanol
to each aliquot to stop the reaction

:

5. Analysis (LC-MS/MS)
- Centrifuge to pellet protein
- Analyze supernatant to quantify parent
compound and identify metabolites

Click to download full resolution via product page

Generalized workflow for an in vitro liver microsomal stability assay.

Protocol Outline:

e Preparation: Pooled liver microsomes from a relevant species (e.g., rat, human) are thawed.
An incubation buffer (e.g., potassium phosphate buffer, pH 7.4) and a solution of the
NADPH-regenerating system (cofactor for CYP450 enzymes) are prepared.

e Incubation: The test compound (ETH-LAD) is added to the microsomal suspension in the
buffer and pre-warmed to 37°C. The metabolic reaction is initiated by the addition of the
NADPH solution.

o Sampling: Aliquots are removed from the incubation mixture at several time points.
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e Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic
solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.

e Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid
Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The disappearance of the parent
compound over time is measured to determine metabolic stability (e.g., half-life, intrinsic
clearance), and the appearance of new peaks is monitored to identify potential metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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